5-(3-Methoxy-3-methylazetidin-1-yl)furan-2-carbaldehyde
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Overview
Description
5-(3-Methoxy-3-methylazetidin-1-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . This compound features a furan ring substituted with a carbaldehyde group and a 3-methoxy-3-methylazetidin-1-yl group. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 5-(3-Methoxy-3-methylazetidin-1-yl)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the aldehyde group on the furan ring . Another approach involves the multi-component condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines under reflux conditions in acetic acid .
Chemical Reactions Analysis
5-(3-Methoxy-3-methylazetidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Scientific Research Applications
5-(3-Methoxy-3-methylazetidin-1-yl)furan-2-carbaldehyde is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(3-Methoxy-3-methylazetidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
5-(3-Methoxy-3-methylazetidin-1-yl)furan-2-carbaldehyde can be compared with other furan-2-carbaldehyde derivatives, such as:
5-Methoxymethylfuran-2-carbaldehyde: This compound has a methoxymethyl group instead of the 3-methoxy-3-methylazetidin-1-yl group, resulting in different chemical properties and reactivity.
Furan-2-carbaldehyde: The simplest form of furan-2-carbaldehyde, lacking any additional substituents, which makes it less complex and more reactive in certain reactions.
Properties
Molecular Formula |
C10H13NO3 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
5-(3-methoxy-3-methylazetidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3/c1-10(13-2)6-11(7-10)9-4-3-8(5-12)14-9/h3-5H,6-7H2,1-2H3 |
InChI Key |
IKSZYEQNAKMEHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=CC=C(O2)C=O)OC |
Origin of Product |
United States |
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